molecular formula C14H11N3O5 B15008056 N'-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide

N'-(cyanoacetyl)-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B15008056
M. Wt: 301.25 g/mol
InChI Key: SUURMIPZRPRUFD-UHFFFAOYSA-N
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Description

N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of cyanoacetamide derivatives. These compounds are known for their significant role in the synthesis of various biologically active heterocyclic compounds. The presence of multiple functional groups, including cyano, methoxy, and oxo groups, makes this compound highly reactive and versatile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE typically involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carbohydrazide with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic anhydride and cyanoacetic acid, under microwave irradiation . This method is preferred due to its efficiency and high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a solvent-free reaction of aryl amines with ethyl cyanoacetate. This method involves stirring the reactants at elevated temperatures, typically around 70°C, followed by cooling to room temperature . This approach is advantageous as it minimizes the use of solvents and reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, cyanoacetic acid, and various amines. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 70°C .

Major Products Formed

The major products formed from these reactions are various heterocyclic compounds, including pyrazoles, pyridazines, and thiadiazoles. These compounds exhibit significant biological activities and are of interest in medicinal chemistry .

Scientific Research Applications

N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. The compound’s cyano and methoxy groups allow it to form strong interactions with biological macromolecules, leading to its biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CYANOACETYL)-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE
  • N-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE
  • N-(2-CYANOACETYL)-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE

Uniqueness

N’-(2-CYANOACETYL)-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOHYDRAZIDE is unique due to the presence of the methoxy group at the 8th position of the chromene ring. This structural feature enhances its reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C14H11N3O5

Molecular Weight

301.25 g/mol

IUPAC Name

N'-(2-cyanoacetyl)-8-methoxy-2-oxochromene-3-carbohydrazide

InChI

InChI=1S/C14H11N3O5/c1-21-10-4-2-3-8-7-9(14(20)22-12(8)10)13(19)17-16-11(18)5-6-15/h2-4,7H,5H2,1H3,(H,16,18)(H,17,19)

InChI Key

SUURMIPZRPRUFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)CC#N

Origin of Product

United States

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